N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide is an organic compound that features a trifluoromethyl group, a chloro substituent, and an iodoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline.
Iodination: The aniline derivative undergoes iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.
Acetamidation: The iodinated intermediate is then reacted with acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)aniline: The starting material for the synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide.
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Another compound with a similar trifluoromethyl and chloro substituent but different functional groups.
Uniqueness
This compound is unique due to the presence of both an iodoacetamide moiety and a trifluoromethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
17641-01-9 |
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Molecular Formula |
C9H6ClF3INO |
Molecular Weight |
363.50 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide |
InChI |
InChI=1S/C9H6ClF3INO/c10-6-2-1-5(9(11,12)13)3-7(6)15-8(16)4-14/h1-3H,4H2,(H,15,16) |
InChI Key |
IYGRREIHBMWUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CI)Cl |
Origin of Product |
United States |
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